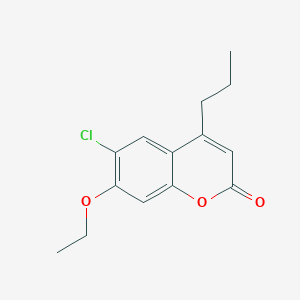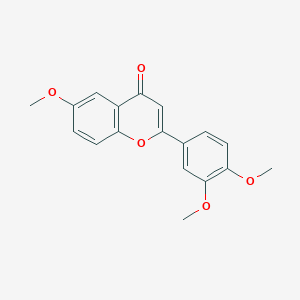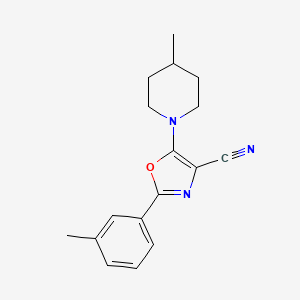
S-(4-chlorophenyl) (4-methylphenoxy)ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-chlorophenyl) (4-methylphenoxy)ethanethioate, commonly known as Oxydemeton-methyl, is an organophosphate insecticide used in agriculture to control pests. It is a colorless to amber liquid with a garlic-like odor and is highly toxic to insects and mammals.
Mecanismo De Acción
Oxydemeton-methyl works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the nervous system, leading to overstimulation and eventually paralysis of the insect.
Biochemical and Physiological Effects:
Oxydemeton-methyl has been shown to have toxic effects on the nervous system of insects and mammals. In insects, it causes overstimulation and paralysis, while in mammals, it can cause symptoms such as nausea, vomiting, and convulsions. Oxydemeton-methyl has also been shown to have effects on the liver and kidneys in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Oxydemeton-methyl is a highly effective insecticide, making it a valuable tool for controlling pests in agriculture. However, its toxicity to non-target organisms and potential for environmental contamination are significant limitations. In lab experiments, Oxydemeton-methyl must be handled with care due to its toxicity, and appropriate safety measures must be taken to ensure the safety of researchers.
Direcciones Futuras
There are several future directions for research on Oxydemeton-methyl. One area of interest is the development of alternative insecticides that are less toxic to non-target organisms. Another area of research is the investigation of the potential health effects of long-term exposure to Oxydemeton-methyl in humans and animals. Additionally, further studies are needed to evaluate the environmental impact of Oxydemeton-methyl and to develop strategies for minimizing its use and reducing its impact on the environment.
Conclusion:
In conclusion, Oxydemeton-methyl is a potent insecticide that has been extensively studied for its insecticidal properties. Its mechanism of action involves inhibiting the activity of acetylcholinesterase, leading to overstimulation and paralysis of the insect. While Oxydemeton-methyl is effective in controlling pests in agriculture, its toxicity to non-target organisms and potential for environmental contamination are significant limitations. Future research is needed to develop alternative insecticides, evaluate the potential health effects of long-term exposure, and minimize its impact on the environment.
Métodos De Síntesis
Oxydemeton-methyl is synthesized by reacting 4-chlorophenol with 4-methylphenoxyacetic acid and thionyl chloride. The resulting product is then reacted with sodium ethoxide to form Oxydemeton-methyl.
Aplicaciones Científicas De Investigación
Oxydemeton-methyl has been extensively studied for its insecticidal properties. It has been used in research to control pests in crops such as cotton, corn, and soybeans. Oxydemeton-methyl has also been used in studies to evaluate its toxicity to non-target organisms such as bees and earthworms.
Propiedades
IUPAC Name |
S-(4-chlorophenyl) 2-(4-methylphenoxy)ethanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2S/c1-11-2-6-13(7-3-11)18-10-15(17)19-14-8-4-12(16)5-9-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRPSOKINXXJIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,7-dimethyl-2-(4-morpholinyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5722569.png)
![ethyl 9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5722584.png)



![3-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid](/img/structure/B5722609.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5722625.png)



![2-chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5722638.png)